molecular formula C12H17F2N B1461501 [(2,4-Difluorophenyl)methyl](pentan-2-yl)amine CAS No. 1019491-14-5

[(2,4-Difluorophenyl)methyl](pentan-2-yl)amine

Cat. No. B1461501
CAS RN: 1019491-14-5
M. Wt: 213.27 g/mol
InChI Key: LZCIYPQACCWKKU-UHFFFAOYSA-N
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Description

“(2,4-Difluorophenyl)methylamine” is a chemical compound with the CAS number 1019491-14-5. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “(2,4-Difluorophenyl)methylamine” involves a 2,4-difluorophenyl group attached to a pentan-2-yl group via a methylamine linkage .

Scientific Research Applications

  • Thin-Layer Chromatography for Plant Amines : H. Ilert and T. Hartmann (1972) developed a method using thin-layer chromatography for separating dinitrophenyl derivatives of steam volatile amines, which can be applied to the separation of plant amines. This method could be relevant for compounds like (2,4-Difluorophenyl)methylamine in plant biology research (Ilert & Hartmann, 1972).

  • Organic Light-Emitting Devices : Zhanfeng Li et al. (2012) synthesized novel 2,4-difluorophenyl-functionalized arylamines for use in organic light-emitting devices, indicating potential applications of similar compounds in electronics and photonics (Li et al., 2012).

  • Asymmetric Hydrogenations : Szabolcs Balogh et al. (2013) studied the use of diastereomers of a compound structurally related to (2,4-Difluorophenyl)methylamine in rhodium-catalyzed asymmetric hydrogenations, highlighting potential applications in asymmetric synthesis (Balogh et al., 2013).

  • Synthesis of Perfluorochemicals : T. Ono et al. (1985) discussed the electrochemical fluorination of partly fluorinated compounds, an area where (2,4-Difluorophenyl)methylamine might find relevance, especially in the field of fluorine chemistry (Ono et al., 1985).

  • Novel Schiff Base Organotin(IV) Complexes as Anticancer Drugs : T. S. Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes as potential anticancer drugs. This research opens up the possibility of using similar amines in medicinal chemistry (Basu Baul et al., 2009).

These studies illustrate the diverse applications of compounds like (2,4-Difluorophenyl)methylamine in various scientific fields, including plant biology, electronics, asymmetric synthesis, fluorine chemistry, and medicinal chemistry.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N/c1-3-4-9(2)15-8-10-5-6-11(13)7-12(10)14/h5-7,9,15H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCIYPQACCWKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Difluorophenyl)methyl](pentan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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